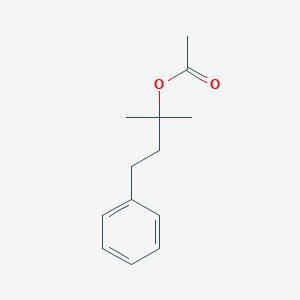

1,1-Dimethyl-3-phenylpropyl acetate

Description

Properties

IUPAC Name |

(2-methyl-4-phenylbutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFNOEJFYLQUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051518 | |

| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Jasmine and hyacinth-like aroma with a slight rosey undertone | |

| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

243.00 to 244.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetoxy-3-methyl-1-phenylbutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.986-0.990 (15°) | |

| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-07-1 | |

| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-2-acetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-3-phenylpropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PHENYL-2-ACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YRG98MG30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetoxy-3-methyl-1-phenylbutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-depth Technical Guide: Chemical Properties of Phenylpropyl Acetates

Disclaimer: This technical guide addresses the chemical properties of 3-phenylpropyl acetate . Despite extensive searches, no publicly available scientific data, including a specific CAS registry number, could be found for the requested compound, 1,1-dimethyl-3-phenylpropyl acetate . This suggests that this specific isomer is not a commonly synthesized or well-characterized compound. The following information is provided for the closely related and well-documented isomer, 3-phenylpropyl acetate, which is likely to be of interest to researchers in the field.

3-Phenylpropyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-phenylpropyl acetate, a fragrance and flavoring agent with potential applications in various fields of chemical research.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-phenylpropyl acetate |

| Synonyms | Hydrocinnamyl acetate, Phenylpropyl acetate |

| CAS Number | 122-72-5[1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂[1][3] |

| Molecular Weight | 178.23 g/mol [1] |

| InChI Key | JRJGKUTZNBZHNK-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCCCC1=CC=CC=C1[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of 3-phenylpropyl acetate is presented below.

| Property | Value | Source |

| Appearance | Colorless liquid | The Good Scents Company |

| Odor | Floral, spicy | The Good Scents Company |

| Boiling Point | 252.3 °C | ChemSynthesis[3] |

| Melting Point | -60 °C | ChemSynthesis[3] |

| Density | 1.01 g/mL | ChemSynthesis[3] |

| Refractive Index | 1.496 | ChemSynthesis[3] |

| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| Mass Spectrometry | Key fragments and spectral data are publicly accessible. |

| Infrared (IR) | Characteristic peaks corresponding to the ester and phenyl groups. |

Experimental Protocols

Synthesis of 3-Phenylpropyl Acetate

A common method for the synthesis of 3-phenylpropyl acetate is the esterification of 3-phenyl-1-propanol with acetic anhydride.

Materials:

-

3-Phenyl-1-propanol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenyl-1-propanol in diethyl ether.

-

Add a stoichiometric excess of acetic anhydride to the solution.

-

Slowly add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

-

Wash with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-phenylpropyl acetate.

Characterization: The identity and purity of the synthesized 3-phenylpropyl acetate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing the data with literature values.

Safety and Handling

3-Phenylpropyl acetate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: For detailed toxicological information, refer to the material safety data sheet (MSDS).

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-phenylpropyl acetate.

Caption: A schematic overview of the synthesis, purification, and characterization of 3-phenylpropyl acetate.

References

In-Depth Technical Guide: 1,1-Dimethyl-3-phenylpropyl Acetate (CAS 103-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-3-phenylpropyl acetate, also known as 2-methyl-4-phenyl-2-butyl acetate, is a synthetic ester recognized for its pleasant floral and fruity aroma.[1] Its primary application is as a fragrance ingredient in a variety of consumer products, including cosmetics and perfumes.[2] While its use in drug development is not documented in publicly available literature, this guide provides a comprehensive technical overview of its chemical and physical properties, a representative synthesis protocol, predicted spectroscopic data, and a summary of its known toxicological profile. This information is intended to serve as a foundational resource for researchers and professionals who may encounter this molecule.

Chemical and Physical Properties

1,1-Dimethyl-3-phenylpropyl acetate is a colorless liquid.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103-07-1 | [2] |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| IUPAC Name | 2-methyl-4-phenylbutan-2-yl acetate | [4] |

| Synonyms | 1,1-Dimethyl-3-phenylpropyl acetate, Dimethyl phenylethyl carbinyl acetate, Narcissus acetate | [1][3] |

| Appearance | Colorless liquid | [3] |

| Odor | Floral, jasmine, and hyacinth-like with a rosy undertone | [5] |

| Boiling Point | 243-244 °C at 760 mmHg | [1] |

| Flash Point | >93 °C (>200 °F) | [2] |

| Density | 0.979 - 0.986 g/cm³ at 20°C | [3] |

| Refractive Index | 1.485 - 1.490 at 20°C | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in Alcohol | Soluble | [3] |

| logP (o/w) | 3.57 | [1] |

Spectroscopic Data

Predicted ¹H NMR Data

The following data is predicted and should be used as a reference. Actual experimental values may vary.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.28 | m | 2H | Phenyl C2, C6-H |

| ~ 7.19 | m | 3H | Phenyl C3, C4, C5-H |

| ~ 2.65 | t | 2H | -CH₂-Ph |

| ~ 1.98 | t | 2H | -C(O)O-C(CH₃)₂-CH₂- |

| ~ 1.95 | s | 3H | -C(O)CH₃ |

| ~ 1.45 | s | 6H | -C(CH₃)₂- |

Predicted ¹³C NMR Data

The following data is predicted and should be used as a reference. Actual experimental values may vary.

| Chemical Shift (ppm) | Assignment |

| ~ 170.5 | C=O |

| ~ 142.0 | Phenyl C1 |

| ~ 128.5 | Phenyl C3, C5 |

| ~ 128.3 | Phenyl C2, C6 |

| ~ 125.8 | Phenyl C4 |

| ~ 81.0 | -C(CH₃)₂- |

| ~ 42.5 | -C(O)O-C(CH₃)₂-CH₂- |

| ~ 30.0 | -CH₂-Ph |

| ~ 25.0 | -C(CH₃)₂- |

| ~ 22.0 | -C(O)CH₃ |

Mass Spectrometry

The NIST Mass Spectrometry Data Center reports the following major peaks in the GC-MS spectrum of 1-phenylpropyl acetate, an isomer, which may share some fragmentation patterns. The molecular ion peak for 1,1-dimethyl-3-phenylpropyl acetate would be at m/z 206.

| m/z | Relative Intensity |

| 107 | 100 |

| 117 | 85 |

| 136 | 70 |

Synthesis

1,1-Dimethyl-3-phenylpropyl acetate is a synthetic compound. A common route for its synthesis involves a two-step process: the synthesis of the precursor alcohol, 2-methyl-4-phenyl-2-butanol, followed by its esterification.

Synthesis of 2-Methyl-4-phenyl-2-butanol (Precursor)

A plausible method for the synthesis of the precursor alcohol is the Grignard reaction between benzylmagnesium chloride and acetone.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Benzyl chloride (1.0 eq) dissolved in anhydrous THF is added dropwise to the suspension with stirring. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Reaction with Acetone: The Grignard reagent is cooled to 0 °C in an ice bath. Acetone (1.1 eq), dissolved in anhydrous THF, is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2-methyl-4-phenyl-2-butanol as a colorless oil.

Esterification to 1,1-Dimethyl-3-phenylpropyl Acetate

The final product is synthesized by the acetylation of the tertiary alcohol.

Experimental Protocol:

-

Reaction Setup: 2-Methyl-4-phenyl-2-butanol (1.0 eq) is dissolved in pyridine (2-10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0 °C.[3]

-

Acetylation: Acetic anhydride (1.5 eq) is added dropwise to the cooled solution.[3] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]

-

Quenching and Work-up: The reaction is quenched by the addition of methanol. The solvent is removed by co-evaporation with toluene. The residue is diluted with dichloromethane and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield 1,1-dimethyl-3-phenylpropyl acetate.

Biological Activity and Drug Development Potential

An extensive review of scientific literature and chemical databases reveals no published research on the application of 1,1-dimethyl-3-phenylpropyl acetate in drug development. Its biological activity has been primarily assessed in the context of its safety as a fragrance ingredient.

Toxicological Summary

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-methyl-4-phenyl-2-butyl acetate.[6] The key findings are summarized below.

| Endpoint | Result | Reference(s) |

| Genotoxicity | Not expected to be genotoxic based on read-across data. | [6] |

| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100, considered safe. | [6] |

| Reproductive Toxicity | Margin of Exposure (MOE) > 100, considered safe. | [6] |

| Skin Sensitization | Not a sensitization concern at current use levels. | [6] |

| Photoirritation/Photoallergenicity | Not expected to be a photoirritant/photoallergen. | [6] |

Signaling Pathways and Mechanism of Action

There is no available data to suggest that 1,1-dimethyl-3-phenylpropyl acetate interacts with any specific biological signaling pathways or has a defined mechanism of action relevant to pharmacology or drug development. Its biological effects are presumed to be limited to its olfactory properties and toxicological profile at high concentrations.

Conclusion

1,1-Dimethyl-3-phenylpropyl acetate is a well-characterized synthetic fragrance ingredient with a favorable safety profile for its intended use. This technical guide provides a summary of its known properties and a representative synthesis. For researchers in drug development, it is important to note the current lack of data on its pharmacological activity and interactions with biological pathways. Any future investigation into the potential therapeutic applications of this molecule would be novel and require foundational in vitro and in vivo studies.

References

- 1. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. contaminantdb.ca [contaminantdb.ca]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Molecular Structure of 1,1-Dimethyl-3-phenylpropyl Acetate and its Isomer, 3-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1,1-dimethyl-3-phenylpropyl acetate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also offers a comprehensive analysis of its well-characterized structural isomer, 3-phenylpropyl acetate. This comparative approach provides valuable context and essential data for researchers working with phenylpropyl acetate derivatives.

1,1-Dimethyl-3-phenylpropyl Acetate

Based on IUPAC nomenclature, 1,1-dimethyl-3-phenylpropyl acetate is the acetate ester of 1,1-dimethyl-3-phenylpropan-1-ol. While information on the acetate is scarce, data on its precursor alcohol is available.

Molecular Structure and Identifiers

The structure of 1,1-dimethyl-3-phenylpropyl acetate is characterized by a tertiary ester, with the acetate group attached to a carbon atom that is also bonded to two methyl groups and a 3-phenylpropyl chain.

Table 1: Molecular Identifiers for 1,1-Dimethyl-3-phenylpropyl Acetate and its Precursor Alcohol

| Identifier | 1,1-Dimethyl-3-phenylpropyl Acetate | 1,1-Dimethyl-3-phenylpropan-1-ol |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₁H₁₆O |

| SMILES | CC(C)(OC(=O)C)CCC1=CC=CC=C1 (Predicted) | CC(C)(O)CCC1=CC=CC=C1 |

| InChI | InChI=1S/C13H18O2/c1-13(2,15-10(3)14)11-9-12-7-5-4-6-8-12/h4-8H,9,11H2,1-3H3 (Predicted) | InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

| CAS Number | Not readily available | 103-05-9 |

Physicochemical Properties

Detailed experimental physicochemical data for 1,1-dimethyl-3-phenylpropyl acetate is not widely reported. However, some properties of its precursor alcohol, 1,1-dimethyl-3-phenylpropan-1-ol, are known.

Table 2: Physicochemical Properties of 1,1-Dimethyl-3-phenylpropan-1-ol

| Property | Value |

| Molecular Weight | 164.24 g/mol |

| Boiling Point | 144 °C @ 85 mmHg |

| Melting Point | 31-33 °C |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index | n20/D 1.509 |

Synthesis

A plausible synthesis for 1,1-dimethyl-3-phenylpropyl acetate would involve a two-step process: the synthesis of the precursor alcohol followed by its esterification.

The alcohol can be prepared via a Grignard reaction between ethyl 3-phenylpropanoate and methylmagnesium iodide.

The esterification of a tertiary alcohol like 1,1-dimethyl-3-phenylpropan-1-ol can be achieved using acetyl chloride in the presence of a non-nucleophilic base like pyridine to avoid elimination side reactions.

Experimental Protocol (Proposed):

-

Dissolve 1,1-dimethyl-3-phenylpropan-1-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Spectroscopic Data

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or drug development applications of 1,1-dimethyl-3-phenylpropyl acetate.

3-Phenylpropyl Acetate

In contrast to its isomer, 3-phenylpropyl acetate is a well-documented compound with extensive available data.

Molecular Structure and Identifiers

Table 3: Molecular Identifiers for 3-Phenylpropyl Acetate

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| SMILES | O(CCCc1ccccc1)C(=O)C[1] |

| InChI | 1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1] |

| CAS Number | 122-72-5[1] |

Physicochemical Properties

Table 4: Physicochemical Properties of 3-Phenylpropyl Acetate

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1] |

| Boiling Point | 245 °C | [1] |

| Density | 1.01 g/cm³ at 20 °C | [1] |

| Solubility in water | 0.69 g/L | [1] |

| Vapor Pressure | <0.01 hPa at 20 °C | [1] |

| Flash Point | 130 °C | [1] |

| Autoignition Temperature | 445 °C | [1] |

Synthesis

3-Phenylpropyl acetate is typically synthesized by the esterification of 3-phenylpropan-1-ol with acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation of 3-Phenylpropan-1-ol [2]

-

To a solution of Ph₃P(OAc)₂ (triphenylphosphine diacetate), add 3-phenylpropan-1-ol (1 mmol, 0.137 mL).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (approximately 0.3 hours), filter the reaction mixture to remove the precipitated NH₄Br.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (3:1) as the eluent to yield 3-phenylpropyl acetate.

Spectroscopic Data

The ¹H NMR spectrum of 3-phenylpropyl acetate shows characteristic signals for the aromatic protons, the methylene groups of the propyl chain, and the methyl group of the acetate.[3]

Table 5: ¹H NMR Data for 3-Phenylpropyl Acetate (in CDCl₃) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.43 - 7.03 | m | 5H | Aromatic protons |

| 4.077 | t | 2H | -O-CH₂- |

| 2.673 | t | 2H | Ar-CH₂- |

| 2.034 | s | 3H | -C(=O)-CH₃ |

| 1.95 | m | 2H | -CH₂-CH₂-CH₂- |

The mass spectrum of 3-phenylpropyl acetate exhibits a molecular ion peak and characteristic fragmentation patterns.[4]

Table 6: Key Mass Spectrometry Fragments for 3-Phenylpropyl Acetate [4]

| m/z | Relative Intensity | Possible Fragment |

| 178 | Low | [M]⁺ |

| 118 | High | [M - CH₃COOH]⁺ |

| 117 | High | [C₉H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 43 | High | [CH₃CO]⁺ |

Biological Activity and Applications

While not a primary focus in drug development, phenylpropanoids and their derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. 3-Phenylpropyl acetate is primarily used as a fragrance and flavoring agent.[1][5] Its potential biological activities are an area for further research.

Conclusion

This guide has provided a detailed examination of 1,1-dimethyl-3-phenylpropyl acetate and its isomer, 3-phenylpropyl acetate. While experimental data for the former is limited, a plausible synthetic route has been proposed based on its precursor alcohol. The comprehensive data presented for 3-phenylpropyl acetate serves as a valuable resource for researchers in the field, offering insights into the physicochemical and spectroscopic properties of this class of compounds. Further investigation into the specific properties and potential biological activities of 1,1-dimethyl-3-phenylpropyl acetate is warranted.

References

- 1. 3-Phenylpropyl acetate for synthesis 122-72-5 [sigmaaldrich.com]

- 2. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-PHENYLPROPYL ACETATE(122-72-5) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of 1,1-Dimethyl-3-phenylpropyl Acetate

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,1-Dimethyl-3-phenylpropyl acetate (CAS No. 151-05-3), also known as α,α-Dimethylphenethyl acetate. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and General Properties

1,1-Dimethyl-3-phenylpropyl acetate is an ester recognized for its pleasant floral and fruity aroma, leading to its use in fragrance compositions.[1] It is a colorless liquid at room temperature.

Table 1: General Information

| Identifier | Value |

| Chemical Name | 1,1-Dimethyl-3-phenylpropyl acetate |

| Synonyms | α,α-Dimethylphenethyl acetate, Dimethylbenzylcarbinyl acetate |

| CAS Number | 151-05-3 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid[1] |

| Odor | Sweet, floral, fruity, with notes of rose, pear, and jasmine[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,1-Dimethyl-3-phenylpropyl acetate. These properties are crucial for its handling, application, and analysis.

Table 2: Physical and Chemical Properties

| Property | Value | Reference Conditions |

| Boiling Point | 250 °C | at 1 atm (lit.)[1] |

| Melting Point | 31.0 to 35.0 °C | |

| Density | 0.998 g/mL | at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.4925 | at 20 °C (lit.)[1] |

| Flash Point | 97 °C (206.6 °F) | closed cup[2] |

| Vapor Pressure | 1.9-2.9 Pa | at 20-25 °C[1] |

| Water Solubility | 774.88 mg/L | at 20 °C[1] |

| LogP (Octanol/Water Partition Coefficient) | 3.64 | at 25 °C[1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of 1,1-Dimethyl-3-phenylpropyl acetate.

Determination of Boiling Point (Distillation Method)

The boiling point can be determined using a simple distillation apparatus.

-

Apparatus: A 25 mL round-bottom flask, a Claisen adapter, a thermometer (with the bulb correctly positioned), a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

Place approximately 10 mL of 1,1-Dimethyl-3-phenylpropyl acetate and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the Claisen adapter leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of condensate is observed, and the temperature remains constant. This temperature is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until the water level remains constant.

-

Dry the outside of the pycnometer and record its mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 1,1-Dimethyl-3-phenylpropyl acetate and place it in the constant temperature water bath at 25 °C.

-

Dry the outside of the pycnometer and record its mass (m₃).

-

The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] × ρ_water where ρ_water is the density of water at 25 °C.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity.

-

Apparatus: An Abbe refractometer with a sodium lamp (D line) as the light source and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean.

-

Place a few drops of 1,1-Dimethyl-3-phenylpropyl acetate onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath at 20 °C through the prisms.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Synthesis and Analysis Workflow

The following diagrams illustrate the chemical synthesis of 1,1-Dimethyl-3-phenylpropyl acetate and a typical analytical workflow for its characterization.

Caption: Synthesis of 1,1-Dimethyl-3-phenylpropyl acetate via esterification.

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Spectroscopic Analysis of Phenylpropyl Acetate Isomers: A Technical Guide

Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,1-Dimethyl-3-phenylpropyl acetate did not yield any specific results. This suggests that the compound is not widely synthesized or characterized in publicly available scientific literature. Therefore, this guide presents a comprehensive analysis of the closely related and well-documented isomer, 3-phenylpropyl acetate , to serve as a detailed example of spectroscopic data interpretation and structural elucidation for researchers, scientists, and drug development professionals.

Spectroscopic Data of 3-Phenylpropyl Acetate

The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate, providing a clear and structured overview for easy comparison and interpretation.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpropyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.26 - 7.16 | m | - | 5H | Ar-H |

| 4.06 | t | 6.5 | 2H | -O-CH₂ - |

| 2.66 | t | 7.6 | 2H | Ar-CH₂ - |

| 2.02 | s | - | 3H | -C(O)-CH₃ |

| 1.93 | quintet | 7.0 | 2H | -CH₂-CH₂ -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpropyl Acetate

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 171.1 | Carbonyl | C =O |

| 141.1 | Aromatic | Ar-C (quaternary) |

| 128.4 | Aromatic | Ar-C H |

| 128.3 | Aromatic | Ar-C H |

| 126.0 | Aromatic | Ar-C H |

| 63.8 | Aliphatic | -O-C H₂- |

| 32.1 | Aliphatic | Ar-C H₂- |

| 30.1 | Aliphatic | -CH₂-C H₂-CH₂- |

| 20.9 | Aliphatic | -C(O)-C H₃ |

Solvent: CDCl₃, Spectrometer Frequency: 62.5 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3032 | Medium | C-H stretch (aromatic) |

| 2952, 2843 | Medium | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1257 | Strong | C-O stretch (ester) |

Sample Preparation: Neat[2]

Table 4: Mass Spectrometry (MS) Data for 3-Phenylpropyl Acetate

| m/z | Relative Intensity (%) | Fragment Ion |

| 178 | ~10 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [M - CH₃COOH]⁺ |

| 117 | ~73 | [C₉H₉]⁺ |

| 91 | ~34 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~41 | [CH₃CO]⁺ (Acylium ion) |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 250 MHz for protons and 62.5 MHz for carbon-13.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat 3-phenylpropyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Solubility Profile of 1,1-Dimethyl-3-phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1,1-dimethyl-3-phenylpropyl acetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, expected solubility trends based on molecular structure, and detailed experimental protocols for determining solubility.

Introduction to 1,1-Dimethyl-3-phenylpropyl Acetate

1,1-Dimethyl-3-phenylpropyl acetate is an ester with the molecular formula C₁₃H₁₈O₂. Its structure consists of a phenyl group attached to a propyl chain, which in turn is connected to an acetate group via a tertiary carbon. This structure imparts specific physicochemical properties that influence its solubility in various solvents. Understanding this solubility is crucial for its application in research, particularly in fields such as fragrance formulation, materials science, and potentially as a synthetic intermediate.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have yielded limited quantitative solubility data for 1,1-dimethyl-3-phenylpropyl acetate. The available information is qualitative and is summarized in the table below.

| Solvent | Solubility | Citation |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Oils | Soluble | [1] |

Note on Data Limitations: The lack of precise, quantitative solubility values (e.g., in g/100 mL or molarity) at specified temperatures highlights a gap in the existing chemical literature for this compound. The data presented should be considered as a preliminary guide. For research and development purposes, experimental determination of solubility is strongly recommended.

Expected Solubility Profile Based on Molecular Structure

The solubility of a compound is largely dictated by its polarity and its ability to form intermolecular interactions with the solvent. The structure of 1,1-dimethyl-3-phenylpropyl acetate features both nonpolar and polar regions, which suggests a nuanced solubility profile.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The ester group contains polar C=O and C-O bonds, which can act as hydrogen bond acceptors. However, the bulky, nonpolar phenyl and dimethylpropyl groups dominate the structure, leading to an overall low polarity. This explains its insolubility in water, as the energetic cost of disrupting the strong hydrogen bonding network of water is not compensated by the weak interactions with the ester. In ethanol, which has a nonpolar ethyl chain in addition to a polar hydroxyl group, the solubility is expected to be significantly higher due to favorable van der Waals interactions between the nonpolar parts of the solute and solvent.

-

In Apolar Solvents (e.g., Oils, Hexane): The significant nonpolar character of 1,1-dimethyl-3-phenylpropyl acetate suggests good solubility in nonpolar solvents like oils and hydrocarbons. The primary intermolecular forces at play would be London dispersion forces, which are significant for larger molecules.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[2][3][4]

Objective: To determine the concentration of a saturated solution of 1,1-dimethyl-3-phenylpropyl acetate in a given solvent at a specific temperature.

Materials:

-

1,1-Dimethyl-3-phenylpropyl acetate (high purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, hexane, toluene)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 1,1-dimethyl-3-phenylpropyl acetate to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure that a saturated state is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solute to sediment. For more rapid and complete separation, the samples can be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of 1,1-dimethyl-3-phenylpropyl acetate.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1,1-dimethyl-3-phenylpropyl acetate.

References

Synonyms and Identifiers for Phenylpropyl Acetate Derivatives

It appears there may be a discrepancy in the chemical name provided. While the request specifies "1,1-Dimethyl-3-phenylpropyl acetate," extensive database searches did not yield significant information for this specific molecule. However, the searches returned a wealth of information for a closely related and more common compound, 3-Phenylpropyl acetate , as well as other similar structures.

For the purpose of providing a potentially useful response and to help clarify the compound of interest, this guide will focus on 3-Phenylpropyl acetate . We will also list the synonyms for other similar compounds that were identified during the search. We kindly ask you to verify if 3-Phenylpropyl acetate is the intended subject of your research.

To aid in the precise identification of the compound of interest, the following section provides a comprehensive list of synonyms and chemical identifiers for 3-Phenylpropyl acetate and other related molecules.

Primary Compound: 3-Phenylpropyl acetate

This compound is a significant component in the fragrance and flavor industries and has been identified in various natural sources.

Synonyms:

-

3-phenylpropyl ethanoate[5]

-

ß-Phenylpropyl acetate

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 122-72-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C11H14O2 | [1][2][4][5][6] |

| Molecular Weight | 178.23 g/mol | [6][7][8][9] |

| IUPAC Name | 3-phenylpropyl acetate | [1] |

| InChIKey | JRJGKUTZNBZHNK-UHFFFAOYSA-N | [1][4][5][8] |

| SMILES | CC(=O)OCCCC1=CC=CC=C1 | [1][5] |

| FEMA Number | 2890 | [1][2][6][8] |

| EINECS Number | 204-569-8 | [1][2][5][8] |

Alternative Related Compounds

During the initial search, synonyms for other structurally similar compounds were also identified. These are listed below for completeness and to aid in identifying the correct molecule for your research.

1. 1-Phenylpropyl acetate

-

Synonyms: 1-Acetoxy-1-phenylpropane, 1-Phenyl-1-propanol acetate, alpha-Ethylbenzyl alcohol acetate.[9]

-

CAS Number: 2114-29-6[9]

-

IUPAC Name: 1-phenylpropyl acetate[9]

2. 1,1-Dimethylpropyl acetate

-

Synonyms: 1,1-dimethylpropyl ethanoate, 2-methylbutan-2-yl acetate, tert-amyl acetate, tert-pentyl Acetate.[10]

-

CAS Number: 625-16-1[10]

Due to the ambiguity of the initially requested compound, "1,1-Dimethyl-3-phenylpropyl acetate," and the lack of technical data associated with it, we are unable to proceed with the creation of an in-depth technical guide, including experimental protocols and visualizations, at this time.

We recommend verifying the chemical name and CAS number of the compound of interest. Should 3-Phenylpropyl acetate be the correct compound, we would be pleased to generate a comprehensive technical guide as per your original request.

References

- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Showing Compound 3-Phenylpropyl acetate (FDB011417) - FooDB [foodb.ca]

- 4. 3-Phenyl-1-propanol, acetate [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]

- 7. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 8. 3-Phenylpropyl acetate = 98 , FCC, FG 122-72-5 [sigmaaldrich.com]

- 9. 1-Phenylpropyl acetate | C11H14O2 | CID 101134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,1-dimethylpropyl acetate - Wikidata [wikidata.org]

Discovery and history of Dimethylphenethyl carbinyl acetate

An In-depth Technical Guide to α,α-Dimethylphenethyl Acetate

This technical guide provides a comprehensive overview of α,α-Dimethylphenethyl acetate, a significant synthetic aroma chemical. The information is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development, presenting a detailed exploration of its history, synthesis, and physicochemical properties.

Discovery and History

α,α-Dimethylphenethyl acetate, also widely known by synonyms such as Dimethylbenzylcarbinyl acetate (DMBCA) and 1,1-Dimethyl-2-phenylethyl acetate, is a purely synthetic compound with no known natural occurrence.[1][2] Its development is closely tied to the advancements in industrial benzyl chloride chemistry that began in the early 20th century.[2] The compound itself was discovered in 1939.[1]

Following its discovery, α,α-Dimethylphenethyl acetate rapidly gained importance in the fragrance and flavor industry. By the mid-20th century, it had established itself as an indispensable ingredient, particularly valued for its complex floral and fruity aroma profile.[2] It became a staple component in creating jasmine and other white floral fragrance bases and was frequently used to impart a rich, lasting character to soaps and cosmetics.[1][2] The efficient synthesis process, which has remained largely unchanged since its introduction, allowed for an economical route to mimic expensive natural floral notes, solidifying its prominent role in the industry.[2]

Synthesis

The industrial production of α,α-Dimethylphenethyl acetate is a well-established, two-step process. The synthesis begins with the creation of the precursor alcohol, α,α-dimethylphenethyl alcohol (also known as dimethylbenzyl carbinol), which is subsequently esterified to yield the final acetate product.

The primary route involves:

-

Grignard Reaction: Benzyl chloride is used to form a Grignard reagent, benzylmagnesium chloride. This organometallic intermediate is then reacted with acetone. The nucleophilic addition of the benzyl group to the carbonyl carbon of acetone, followed by an acidic workup, yields α,α-dimethylphenethyl alcohol.[2]

-

Acetylation (Esterification): The resulting tertiary alcohol is acetylated to form the final ester. This is typically achieved through reaction with acetic anhydride or by a Fischer esterification using acetic acid with a strong acid catalyst, such as sulfuric acid.[1][2][3]

This synthesis pathway proved to be a significant advancement in fragrance chemistry, providing an efficient and economical method for producing a valuable aroma chemical from readily available industrial starting materials like toluene (the precursor to benzyl chloride).[2]

Quantitative Data

The physicochemical and toxicological properties of α,α-Dimethylphenethyl acetate are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 151-05-3 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | Colorless to pale straw oily liquid; can crystallize to a translucent solid at room temperature. | [2] |

| Odor Profile | Sweet, floral-fruity with jasmine, rose, pear, and green nuances. | [2][5] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 250 °C (lit.) | [1] |

| Density | 0.996–1.004 g/mL at 20°C | [2] |

| Refractive Index | 1.4900–1.4950 (at 20°C, nD) | [2] |

| Flash Point | 103 °C | [1][2] |

| Vapor Pressure | 0.018 hPa at 25°C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [2] |

| Log P | 2.91 | [1] |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks / Data | Reference(s) |

| ¹H NMR | A spectrum is available for this compound. | [6][7] |

| ¹³C NMR | A spectrum is available for this compound. | [6] |

| Mass Spectrometry (EI-MS) | m/z (relative intensity): 43 (999), 91 (271), 59 (239), 132 (223), 117 (80) | [8] |

| Infrared (IR) | An FTIR spectrum (neat) is available for this compound. | [6] |

Table 3: Toxicological Data

| Endpoint | Result | Study Type / Conditions | Reference(s) |

| Acute Oral Toxicity | LD50: 3300 mg/kg | Rat | [9] |

| Acute Dermal Toxicity | LD50: > 3000 mg/kg | Rabbit | [9] |

| Skin Irritation | Causes skin irritation. | - | [9] |

| Eye Irritation | Causes eye irritation. | - | [9] |

| Bacterial Reverse Mutation | Non-mutagenic | OECD TG 471 (Ames Test), up to 5000 µ g/plate , with and without S9 activation. | [4] |

| Clastogenicity | Non-clastogenic | OECD TG 487 (In Vitro Micronucleus Test), in human peripheral blood lymphocytes. | [4] |

| Repeated Dose Toxicity | NOAEL established; adequate Margin of Exposure (MOE > 100) at current use levels. | OECD TG 408 (90-day oral gavage study in rats). | [4] |

| Reproductive/Developmental Toxicity | NOAEL established; adequate Margin of Exposure (MOE > 100) at current use levels. | OECD TG 422 (Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test in rats). | [4] |

Experimental Protocols

Industrial Synthesis Workflow

The following diagram illustrates the logical workflow for the industrial synthesis of α,α-Dimethylphenethyl acetate.

References

- 1. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]

- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Dimethylbenzylcarbinyl acetate | 151-05-3 [chemicalbook.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethylbenzylcarbinyl acetate (151-05-3) 1H NMR spectrum [chemicalbook.com]

- 8. massbank.eu [massbank.eu]

- 9. chemtexusa.com [chemtexusa.com]

The Elusive Presence of 1,1-Dimethyl-3-phenylpropyl Acetate in Nature: A Technical Guide to its Isomer, 3-Phenylpropyl Acetate

A comprehensive search of scientific literature and chemical databases reveals no evidence of the natural occurrence of 1,1-Dimethyl-3-phenylpropyl acetate. This specific branched-chain ester has not been identified as a constituent of any known plant, fruit, or essential oil. However, its structural isomer, 3-phenylpropyl acetate , is a well-documented natural volatile compound, contributing to the characteristic aroma of several fruits and spices.

This technical guide, therefore, focuses on the natural occurrence, analysis, and relevant experimental protocols for 3-phenylpropyl acetate, providing a valuable resource for researchers, scientists, and drug development professionals interested in this class of aromatic esters.

Natural Occurrence and Quantitative Data of 3-Phenylpropyl Acetate

3-Phenylpropyl acetate has been identified as a significant volatile component in a variety of natural sources, where it contributes to their distinct sensory profiles. The concentration of this ester can vary depending on the species, cultivar, and maturity of the source material. A summary of its occurrence and reported concentrations is presented in the table below.

| Natural Source | Plant Part/Variety | Concentration/Relative Abundance | Analytical Method | Reference |

| Guava (Psidium guajava L.) | Fruit Headspace | 0.30% of total volatiles | HS-SPME-GC-MS | [1] |

| Guava (Psidium guajava L.) | Fruit Oil | 5.40% of total volatiles | GC-MS | [1] |

| Cinnamon (Cinnamomum zeylanicum) | Leaf Essential Oil | Trace amounts (<0.1%) to 0.20% | GC-MS | [2] |

| Melon (Cucumis melo) | Fruit | Detected, but not quantified | GC-MS | [3][4] |

| Cassia (Cinnamomum cassia) | Leaf | Present | GC-MS | [1] |

Table 1: Quantitative and Qualitative Data on the Natural Occurrence of 3-Phenylpropyl Acetate.

Experimental Protocols for the Analysis of 3-Phenylpropyl Acetate

The identification and quantification of 3-phenylpropyl acetate in natural matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a general experimental protocol based on commonly employed methods for the analysis of volatile compounds in fruits and essential oils.

Sample Preparation

For Fruits (e.g., Guava, Melon):

-

Homogenization: A known weight of the fresh fruit pulp or whole fruit is homogenized to a fine puree. To inhibit enzymatic activity that could alter the volatile profile, the homogenization can be performed at low temperatures or with the addition of a salt solution (e.g., saturated NaCl).

-

Headspace Analysis: A precise amount of the homogenate is transferred to a headspace vial. For quantitative analysis, an internal standard (e.g., a non-naturally occurring ester with similar chemical properties) is added.

For Essential Oils (e.g., Cinnamon Leaf Oil):

-

Dilution: The essential oil is diluted in a suitable organic solvent (e.g., hexane, ethanol) to a concentration appropriate for GC-MS analysis. An internal standard is added for quantification.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds.

-

Fiber Selection: A fused silica fiber coated with a suitable stationary phase is used. Common fiber coatings for general volatile analysis include polydimethylsiloxane (PDMS) or a combination of PDMS with other materials like divinylbenzene (DVB).

-

Equilibration: The headspace vial containing the sample is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Operated in splitless mode to maximize the transfer of analytes to the column. The injector temperature is typically set high enough to ensure rapid desorption from the SPME fiber (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization is the most common method, with a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and characteristic fragment ions of the target analyte (e.g., m/z 40-400).

-

Identification and Quantification

-

Identification: The identification of 3-phenylpropyl acetate is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of 3-phenylpropyl acetate is determined by creating a calibration curve using standard solutions of the compound with a known concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizing the Analytical Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the isolation and identification of 3-phenylpropyl acetate from a fruit sample.

Figure 1: A generalized workflow for the isolation and identification of 3-phenylpropyl acetate from a fruit matrix using HS-SPME-GC-MS.

References

1,1-Dimethyl-3-phenylpropyl acetate literature review

An In-depth Technical Guide to 1,1-Dimethyl-3-phenylpropyl Acetate

This technical guide provides a comprehensive literature review of 1,1-Dimethyl-3-phenylpropyl acetate, also known as 2-methyl-4-phenyl-2-butyl acetate (CAS No. 103-07-1). It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, spectroscopic data, and biological activities.

Chemical and Physical Properties

1,1-Dimethyl-3-phenylpropyl acetate is a colorless liquid with a characteristic jasmine and hyacinth-like aroma, complemented by a slight rosy undertone.[1] It is soluble in oils and ethanol but insoluble in water.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| CAS Number | 103-07-1 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Jasmine and hyacinth-like, slightly rosy | [1] |

| Boiling Point | 243-244 °C at 760 mmHg | [2] |

| Density | 0.986-0.990 g/cm³ at 15 °C | [2] |

| Refractive Index | 1.488-1.490 | [2] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |

Synthesis of 1,1-Dimethyl-3-phenylpropyl Acetate

The synthesis of 1,1-Dimethyl-3-phenylpropyl acetate is typically achieved through a two-step process. First, the precursor alcohol, 2-methyl-4-phenyl-2-butanol, is synthesized. This is followed by the acetylation of the tertiary alcohol to yield the final ester product.

Step 1: Synthesis of 2-Methyl-4-phenyl-2-butanol

A common method for the synthesis of the precursor alcohol, 2-methyl-4-phenyl-2-butanol, is the Grignard reaction between benzylmagnesium halide and isobutylene oxide.

Experimental Protocol:

-

Preparation of Benzylmagnesium Bromide: A suspension of magnesium (88.71 g) in tetrahydrofuran (1500 mL) is placed in a flask, and a small amount of iodine (0.50 g) is added to initiate the reaction. Benzyl bromide (250.00 g) is then added gradually, maintaining the reaction temperature between 46 °C and 56 °C.

-

Grignard Reaction: After the formation of the Grignard reagent, the mixture is cooled, and isobutylene oxide is added. The reaction is stirred for a further 2 hours at 0°C.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated ammonium chloride solution (400 mL). Toluene (200 mL) is added, and the organic phase is separated. The organic layer is washed twice with saturated ammonium chloride solution (400 mL each). After drying over magnesium sulfate, the product is purified by distillation in vacuo to yield 2-methyl-4-phenyl-2-butanol with a purity of >97%.[3]

Step 2: Acetylation of 2-Methyl-4-phenyl-2-butanol

The final step is the acetylation of the tertiary alcohol, 2-methyl-4-phenyl-2-butanol, to form 1,1-dimethyl-3-phenylpropyl acetate. A general and effective method for the acetylation of tertiary alcohols involves the use of acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or in the presence of a base like pyridine.

Representative Experimental Protocol:

-

Reaction Setup: The precursor alcohol, 2-methyl-4-phenyl-2-butanol (1.0 equivalent), is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.

-

Addition of Reagents: Acetic anhydride (1.5-2.0 equivalents per hydroxyl group) is added to the solution. If not using pyridine as the solvent, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is also added. The reaction mixture is stirred at room temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched by the addition of methanol.

-

Purification: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield 1,1-dimethyl-3-phenylpropyl acetate.[4][5][6]

Synthesis Workflow Diagram:

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of 1,1-Dimethyl-3-phenylpropyl acetate. While full spectra may require access to specialized databases, key spectral information has been reported.

| Spectroscopic Data | Observed Features | Source(s) |

| ¹H NMR | Data available on SpectraBase. | [2] |

| ¹³C NMR | Data available on SpectraBase. | [2] |

| Mass Spectrometry (MS) | Top 5 Peaks (m/z): 131.0, 43.0, 91.0, 146.0, 65.0 | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |

Biological Activity and Toxicity

1,1-Dimethyl-3-phenylpropyl acetate is used as a fragrance ingredient. Its safety has been evaluated through various toxicological studies.

| Test | Result | Source(s) |

| Genotoxicity/Cytotoxicity | Negative in the BlueScreen assay for both genotoxicity and cytotoxicity. | [2] |

| Acute Toxicity | Data evaluated in a toxicologic and dermatologic review. | [4][7] |

| Skin Irritation | Data evaluated in a toxicologic and dermatologic review. | [4][7] |

| Skin Sensitization | Data evaluated in a toxicologic and dermatologic review. | [4][7] |

Experimental Protocols for Toxicity Assessment:

-

Skin Sensitization (Local Lymph Node Assay - LLNA): The LLNA is a murine model used to assess the skin sensitization potential of chemicals. It measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance. The concentration of the chemical required to induce a stimulation index of three (EC3) is determined to compare the relative potency of sensitizers.[8][9][10]

-

Skin Irritation (Draize Test): The Draize test involves applying a substance to the skin of rabbits and observing for signs of irritation, such as erythema and edema, over a period of time.[11][12][13]

Logical Relationship for Safety Assessment:

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available literature detailing specific signaling pathways or molecular mechanisms of action for 1,1-Dimethyl-3-phenylpropyl acetate beyond its role as a fragrance and flavoring agent and the general toxicity assessments. Its biological effects are primarily related to its organoleptic properties and its potential for skin irritation or sensitization upon topical exposure.

References

- 1. Local Lymph Node Assay | Semantic Scholar [semanticscholar.org]

- 2. 2-Methyl-4-phenyl-2-butyl acetate | C13H18O2 | CID 7633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Fragrance material review on 2-methyl-4-phenyl-2-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ftp.cdc.gov [ftp.cdc.gov]

- 10. Local lymph node assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Phenylpropyl Acetate Isomers

Disclaimer: Extensive literature searches did not yield any specific data on the biological activity of 1,1-Dimethyl-3-phenylpropyl acetate . This document instead provides a comprehensive overview of the available scientific information for the closely related structural isomers, 3-Phenylpropyl acetate and 1-Phenylpropyl acetate , as well as the isomer 1,1-Dimethyl-2-phenylethyl acetate , to provide relevant context for researchers, scientists, and drug development professionals. The information presented herein is primarily derived from toxicological and safety assessments for their use as fragrance ingredients.

3-Phenylpropyl Acetate

3-Phenylpropyl acetate is the acetate ester of 3-phenylpropan-1-ol and is used as a fragrance and flavoring agent.[1] Its biological activity has been evaluated primarily in the context of safety assessments.

Toxicological Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been published.[2][3] The key findings are summarized below.

1.1.1. Genotoxicity

There are no direct studies on the mutagenic activity of 3-phenylpropyl acetate. However, based on read-across data from phenethyl acetate, it is not considered to be mutagenic in the Ames test.[2] Similarly, read-across data from phenethyl propionate suggests that 3-phenylpropyl acetate is not clastogenic in an in vitro micronucleus test.[2] Overall, 3-phenylpropyl acetate is not considered to have genotoxic potential.[2]

1.1.2. Dermal Effects

-

Irritation: In studies on rabbits, 3-phenylpropyl acetate was not found to be a primary skin irritant.[4]

-

Sensitization: No sensitizing effects were observed in guinea pig tests.[2] Human maximization tests also showed no indication of sensitization.[2][4] Based on available data and read-across to benzyl acetate, 3-phenylpropyl acetate is not considered a skin sensitizer at current use levels.[2]

1.1.3. Systemic Toxicity

-

Acute Toxicity: The oral LD50 in rats is reported to be 4,700 mg/kg.[4] The dermal LD50 in rabbits is greater than 5,000 mg/kg.[4]

-

Repeated Dose Toxicity: No specific repeated dose toxicity data is available for 3-phenylpropyl acetate. It is expected to be hydrolyzed to 3-phenylpropyl alcohol and acetic acid.[2] A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established from a study on 3-phenylpropyl alcohol.[2]

1.1.4. Reproductive and Developmental Toxicity

No direct data exists for 3-phenylpropyl acetate. The reproductive and developmental toxicity assessment relies on the hydrolysis product, 3-phenylpropyl alcohol, for which a NOAEL of 1000 mg/kg/day has been established.[2]

1.1.5. Phototoxicity

Based on its UV/Vis absorption spectra, 3-phenylpropyl acetate is not expected to be phototoxic or photoallergenic.[2]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| Oral LD50 | Rat | Oral | 4,700 mg/kg | [4] |

| Dermal LD50 | Rabbit | Dermal | >5,000 mg/kg | [4] |

| NOAEL (from 3-phenylpropyl alcohol) | Rat | Gavage | 1000 mg/kg/day | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluations are typically proprietary to the testing organizations. However, the studies were conducted following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the in vitro micronucleus test was conducted in accordance with OECD TG 487, and the bacterial reverse mutation assay (Ames test) followed OECD TG 471.[2] The repeated dose and reproductive toxicity screening test on the hydrolysis product was compliant with GLP and OECD 422.[2]

Logical Relationship for Safety Assessment

The safety assessment of 3-phenylpropyl acetate heavily relies on a read-across approach due to the lack of direct experimental data for some endpoints. This logical workflow is depicted below.

Caption: Read-across logic for 3-phenylpropyl acetate safety.

1-Phenylpropyl Acetate

1-Phenylpropyl acetate is another structural isomer used as a fragrance ingredient.[5] Information on its biological activity is limited.

Toxicological Profile

Use and Safety Information

It is listed for use in fragrance compositions.[5][7] Safety in use is guided by the International Fragrance Association (IFRA) Code of Practice.[7]

1,1-Dimethyl-2-phenylethyl acetate

A RIFM safety assessment is available for this structural isomer of the requested compound.[8]

Toxicological Profile

-

Genotoxicity: Not genotoxic.[8]

-

Repeated Dose Toxicity: The NOAEL is 360 mg/kg/day.[8]

-

Reproductive Toxicity: The NOAEL for developmental and fertility toxicity is 1000 mg/kg/day.[8]

-

Skin Sensitization: Not considered a sensitization concern.[8]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| NOAEL (Repeated Dose) | Rat | Not specified | 360 mg/kg/day | [8] |

| NOAEL (Reproductive) | Rat | Not specified | 1000 mg/kg/day | [8] |

Conclusion